3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide
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Overview
Description
3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a piperidinyl ring, and a phenoxyacetyl moiety, making it a unique candidate for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl group. This can be achieved through the reaction of 2-fluorobenzene with appropriate reagents to introduce the desired functional groups. Subsequent steps may include the formation of the piperidinyl ring and the attachment of the phenoxyacetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process. Quality control measures would be in place to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the piperidinyl ring or other parts of the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group may result in the formation of a carboxylic acid derivative, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group and the piperidinyl ring may play crucial roles in binding to receptors or enzymes, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide include:
Fluorophenyl derivatives: : Compounds containing fluorophenyl groups in their structure.
Piperidinyl derivatives: : Compounds with piperidinyl rings.
Phenoxyacetyl derivatives: : Compounds featuring phenoxyacetyl moieties.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and the potential for unique interactions and applications. This combination may offer advantages in terms of biological activity, stability, and versatility in chemical synthesis.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c24-21-9-5-4-6-19(21)10-11-22(27)25-16-18-12-14-26(15-13-18)23(28)17-29-20-7-2-1-3-8-20/h1-9,18H,10-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDFHQVTJWDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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